

# Fmoc-N-Me-Arg(Pbf)-OH CAS number 913733-27-4

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## Compound of Interest

Compound Name: *Fmoc-N-Me-Arg(Pbf)-OH*

Cat. No.: B567014

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## An In-depth Technical Guide to **Fmoc-N-Me-Arg(Pbf)-OH**

Compound Identifier: CAS Number 913733-27-4

This technical guide provides a comprehensive overview of **Fmoc-N-Me-Arg(Pbf)-OH**, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and the strategic advantages of incorporating N-methylated arginine into peptide structures.

## Compound Identification and Properties

**Fmoc-N-Me-Arg(Pbf)-OH** is a protected amino acid derivative used to incorporate N $\alpha$ -methylated L-arginine into peptide chains using Fmoc-based solid-phase chemistry.<sup>[1]</sup> The molecule is engineered with specific protecting groups to ensure selective reactions during peptide synthesis.

- Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the  $\alpha$ -amine, removable under basic conditions (e.g., piperidine).<sup>[2]</sup>
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: Protects the guanidino side chain of arginine, which is labile to strong acids like trifluoroacetic acid (TFA) used in the final cleavage step.<sup>[2]</sup>

- N-Methyl group: A modification on the  $\alpha$ -amine that imparts unique properties to the resulting peptide.

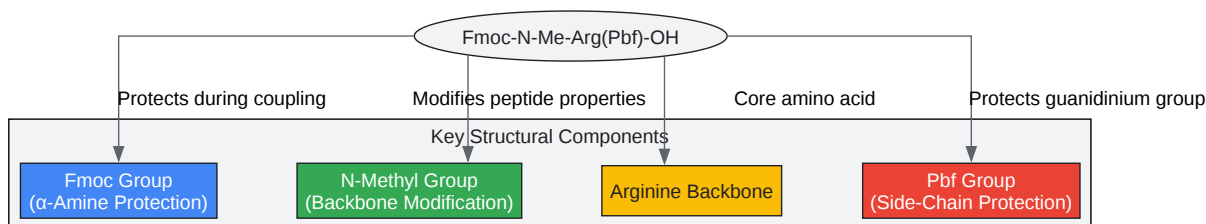
## Physicochemical Data

The key quantitative properties of **Fmoc-N-Me-Arg(Pbf)-OH** are summarized below.

Property	Value
CAS Number	913733-27-4[3]
Molecular Formula	C <sub>35</sub> H <sub>42</sub> N <sub>4</sub> O <sub>7</sub> S[3]
Molecular Weight	662.8 g/mol [3]
Appearance	White to off-white powder[4][5]
Purity (HPLC)	≥95.0%[1][6], with some suppliers offering ≥98% [7] or ≥99.5%[5]
IUPAC Name	(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid[4]
Predicted Boiling Point	817.5 ± 75.0 °C[4]
Predicted Density	1.34 ± 0.1 g/cm <sup>3</sup> [4]
Storage Conditions	Store in a tightly sealed container in a dry, ventilated place.[1] Recommended long-term storage is in a freezer at -20°C[4] or refrigerated at 2°C - 8°C.[8]

## Structural Components and Functions

The strategic placement of protecting groups and the N-methylation are central to the utility of this compound in peptide synthesis.



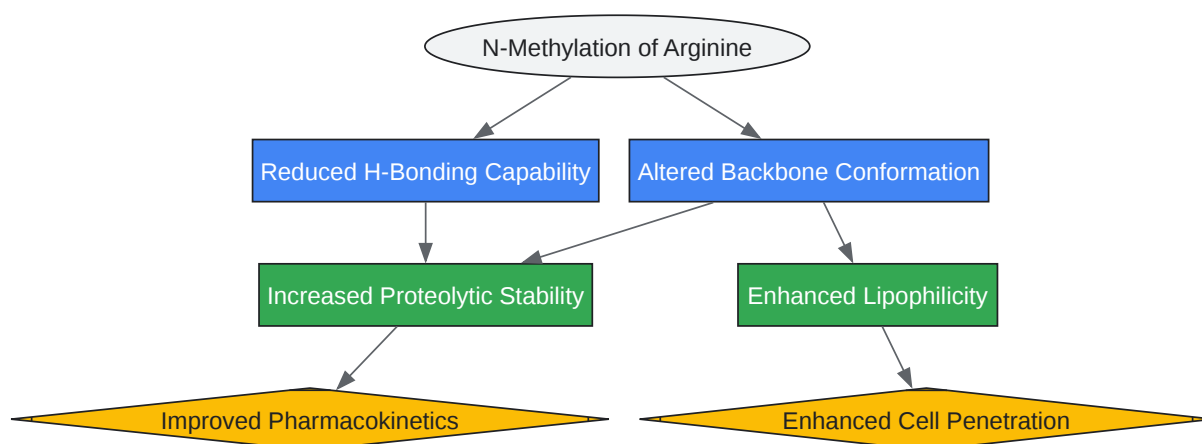
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Functional components of **Fmoc-N-Me-Arg(Pbf)-OH**.

## Applications in Research and Drug Development

**Fmoc-N-Me-Arg(Pbf)-OH** is a valuable building block for synthesizing peptides with modified pharmacological profiles.[1]

- **Drug Development:** It is used to create peptide-based therapeutics, such as enzyme inhibitors and receptor antagonists.[1] A notable application includes the synthesis of tetrapeptide aldehyde inhibitors targeting the dengue virus NS3 protease.[3][4]
- **Enhanced Stability:** The N $\alpha$ -methylation of the arginine residue increases the stability of the peptide backbone, making it less susceptible to degradation by proteases and thus enhancing its pharmacokinetic properties.[1]
- **Improved Cell Penetration:** N $\alpha$ -methylation of arginine has been shown to increase the partitioning of peptides into lipid environments, which is predictive of greater cell-penetrating ability.[9][10] This is particularly relevant for developing cell-penetrating peptides (CPPs) used in drug delivery.[10]
- **Research Applications:** This derivative aids in exploring structure-activity relationships (SAR) by allowing researchers to probe the effects of backbone conformation and hydrogen bonding on biological activity.[1]



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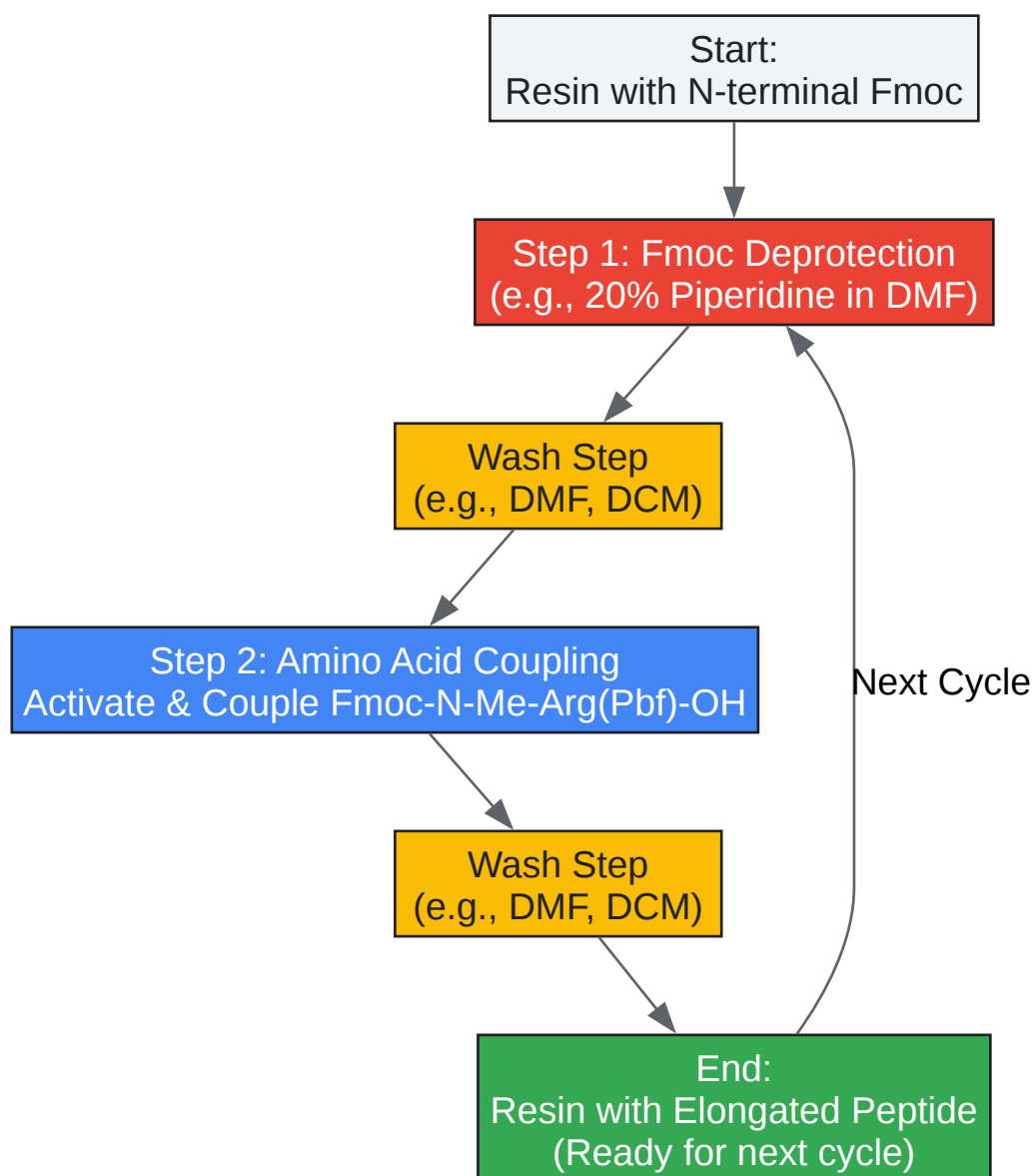
Benefits stemming from N-methylation of arginine.

## Experimental Protocols: Use in Fmoc-SPPS

**Fmoc-N-Me-Arg(Pbf)-OH** is incorporated into a growing peptide chain on a solid support resin through a series of repeated cycles. The steric hindrance from the N-methyl group can make coupling more challenging than for its non-methylated counterpart, sometimes requiring optimized conditions.

## General Fmoc-SPPS Cycle Workflow

The following diagram outlines a typical cycle for adding one amino acid residue during Fmoc-SPPS.



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Workflow for a single Fmoc-SPPS coupling cycle.

## Detailed Methodologies

### 1. Fmoc Group Deprotection:

- Reagent: Typically 20-40% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).<sup>[2]</sup>
- Protocol: The peptide-resin is treated with the deprotection solution for a specified time (e.g., two treatments of 5-10 minutes each). The reaction progress can be monitored by UV

absorbance of the fluorenyl byproduct in the waste stream.

- Washing: After deprotection, the resin must be thoroughly washed with DMF to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

## 2. Coupling of **Fmoc-N-Me-Arg(Pbf)-OH**:

- Challenge: The N-methyl group adds steric bulk, which can slow down the coupling reaction. Therefore, more potent activation methods or longer reaction times may be necessary.
- Reagents:
  - Amino Acid Solution: Dissolve **Fmoc-N-Me-Arg(Pbf)-OH** (typically 3-5 equivalents over resin loading) in a solvent like DMF.
  - Coupling/Activating Agents: Common choices include:
    - HATU/HBTU/TBTU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly effective. Use slightly less than 1 equivalent relative to the amino acid.
    - DIC/Oxyma: N,N'-Diisopropylcarbodiimide with Ethyl (hydroxyimino)cyanoacetate is a cost-effective and efficient alternative that minimizes racemization.[\[11\]](#)
  - Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added (typically 2 equivalents relative to the amino acid) to facilitate the reaction.
- Protocol:
  - The amino acid is pre-activated by mixing it with the coupling agent and base in DMF for several minutes.
  - This activation mixture is added to the deprotected peptide-resin.
  - The reaction is allowed to proceed for 1-2 hours at room temperature. For difficult couplings, extended times or slightly elevated temperatures (e.g., up to 45°C) may be employed, especially if using viscous solvents like N-butylpyrrolidinone (NBP).[\[11\]](#)

- **Monitoring:** A Kaiser test can be used to check for reaction completion by detecting any remaining free primary amines. Note: The Kaiser test will not work on the N-methylated amine itself after a successful coupling.

### 3. Final Cleavage and Pbf Deprotection:

- **Reagent:** A strong acid cocktail is used to cleave the peptide from the resin and remove the Pbf side-chain protecting group simultaneously.
- **Typical Cocktail:** Trifluoroacetic acid (TFA) is the primary component. Scavengers are added to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan. A common mixture is:
  - 95% TFA
  - 2.5% Triisopropylsilane (TIS)
  - 2.5% Water
- **Protocol:**
  - The dried peptide-resin is treated with the cleavage cocktail.
  - The reaction proceeds for 2-4 hours at room temperature with occasional swirling.
  - The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.
  - The crude peptide is then collected by centrifugation, washed with ether, and dried. It can be purified using reverse-phase HPLC.

## Safety and Handling

- **Handling:** Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to prevent inhalation of dust.[\[12\]](#)
- **Storage:** Keep the container tightly closed and store in a dry place, preferably refrigerated or frozen for long-term stability.[\[1\]](#)[\[4\]](#)[\[8\]](#)

- Potential Hazards: May cause respiratory tract irritation if inhaled. Consult the Safety Data Sheet (SDS) for complete information.[12]

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